molecular formula C11H24N2 B13571554 (Azepan-3-ylmethyl)diethylamine

(Azepan-3-ylmethyl)diethylamine

Cat. No.: B13571554
M. Wt: 184.32 g/mol
InChI Key: OCPGVJQXXNKUID-UHFFFAOYSA-N
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Description

(Azepan-3-ylmethyl)diethylamine is an organic compound with the molecular formula C11H24N2 It is a secondary amine, characterized by the presence of an azepane ring (a seven-membered nitrogen-containing ring) attached to a diethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing (Azepan-3-ylmethyl)diethylamine involves the reductive amination of azepan-3-one with diethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Alkylation: : Another method involves the alkylation of azepane with diethylamine in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction conditions precisely, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (Azepan-3-ylmethyl)diethylamine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reduction of this compound can lead to the formation of simpler amines. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles. Common reagents include alkyl halides and sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products

    Oxidation: N-oxides

    Reduction: Simpler amines

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry

In chemistry, (Azepan-3-ylmethyl)diethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which (Azepan-3-ylmethyl)diethylamine exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The azepane ring and diethylamine group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Azepane: A simpler analog without the diethylamine group.

    Diethylamine: Lacks the azepane ring.

    Piperidine derivatives: Similar six-membered ring structures with various substituents.

Uniqueness

(Azepan-3-ylmethyl)diethylamine is unique due to the combination of the azepane ring and diethylamine group. This dual functionality provides distinct chemical and biological properties, making it more versatile compared to simpler analogs.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N-(azepan-3-ylmethyl)-N-ethylethanamine

InChI

InChI=1S/C11H24N2/c1-3-13(4-2)10-11-7-5-6-8-12-9-11/h11-12H,3-10H2,1-2H3

InChI Key

OCPGVJQXXNKUID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1CCCCNC1

Origin of Product

United States

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